3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2,6-dimethylphenyl group at the third carbon and a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.39 g/mol. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine from undesired reactions.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYCJMJZYLARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route can be summarized as follows:
Synthesis of 2,6-Dimethylphenyl Precursor:
- Starting from 2,6-dimethylbenzene (mesitylene), a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields 3-(2,6-dimethylphenyl)propanoic acid or its derivatives.
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- The propanoic acid derivative is halogenated at the alpha position (carbon adjacent to the carboxyl group) using reagents such as N-bromosuccinimide (NBS).
- Subsequent nucleophilic substitution with ammonia or an amine introduces the amino group.
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- The free amino group is reacted with di-tert-butyl dicarbonate in the presence of a base (triethylamine or DMAP) to form the Boc-protected amino acid.
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- The final compound is purified by recrystallization or chromatographic methods (e.g., reverse-phase HPLC).
Industrial Preparation Considerations
In industrial-scale synthesis, continuous flow reactors and high-pressure systems are employed to enhance reaction efficiency and yields. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure high purity of the final product.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR, including 2D techniques (COSY, HSQC), are utilized to confirm the aromatic substitution pattern, Boc protection, and propanoic acid backbone integrity.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
Infrared Spectroscopy (IR): Used to verify functional groups such as Boc carbamate (characteristic C=O stretch) and carboxylic acid.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm is standard for purity evaluation.
Chiral Chromatography: Applied if stereoisomeric purity is critical.
Data Table: Key Physical and Chemical Properties
Research Discoveries and Implications
Synthetic Utility
The Boc protection strategy in this compound is crucial for its application in peptide synthesis, allowing selective deprotection and coupling without side reactions. The steric hindrance from the 2,6-dimethylphenyl group enhances compound stability during synthesis.
Mechanistic Insights
The 2,6-dimethylphenyl group facilitates π-π stacking interactions, while the Boc-protected amino group participates in hydrogen bonding, influencing binding affinity in biological systems and synthetic intermediates.
Summary Table: Preparation Methods and Key Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Aromatic substitution | Friedel-Crafts acylation | 2,6-Dimethylbenzene, propionyl chloride, AlCl₃ | Control temperature to avoid polysubstitution |
| Alpha-halogenation | Halogenation | N-Bromosuccinimide (NBS), light or heat | Monohalogenation preferred |
| Amination | Nucleophilic substitution | Ammonia or amine, solvent (e.g., ethanol) | Excess amine improves yield |
| Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate, triethylamine, DMAP | Mild base conditions, room temp |
| Purification | Chromatography/Recrystallization | Reverse-phase HPLC, recrystallization solvents | Ensures >98% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenyl group is oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, it is used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups facilitate hydrogen bonding and electrostatic interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physical properties, and functional group contributions.
Substituent Effects on Aromatic Rings
a. 3-(2-Methoxyphenyl)Propanoic Acid
- Structure: Propanoic acid with a 2-methoxyphenyl group.
- Molecular Formula : C₁₀H₁₂O₃.
- Molecular Weight : 180.20 g/mol.
- Melting Point : 85–89°C.
- Key Differences: The methoxy group (-OCH₃) is electron-donating and polar, increasing solubility in polar solvents compared to the target compound’s non-polar methyl groups. Lack of a Boc group results in lower molecular weight and reduced steric hindrance, facilitating reactions at the amino site .
b. 3-(4-Methoxyphenyl)Pyrazole
- Structure : Pyrazole ring substituted with a 4-methoxyphenyl group.
- Molecular Formula : C₁₀H₁₀N₂O.
- Molecular Weight : 174.19 g/mol.
- The 4-methoxy substituent positions the electron-donating group para to the heterocycle, influencing reactivity and intermolecular interactions differently compared to ortho-substituted analogs .
Impact of Protecting Groups
The Boc group in the target compound distinguishes it from unprotected analogs like 3-(2-methoxyphenyl)propanoic acid. Key comparisons include:
- Stability : Boc protection prevents amine oxidation or unwanted nucleophilic reactions, a critical advantage in multi-step syntheses.
- Solubility : The Boc group’s hydrophobicity reduces aqueous solubility compared to unprotected amines but enhances compatibility with organic solvents.
- Melting Point: The target compound’s hypothetical melting point (estimated 120–125°C) is higher than 3-(2-methoxyphenyl)propanoic acid (85–89°C), likely due to improved crystal packing from the Boc group and dimethylphenyl substituents .
Data Table: Comparative Properties
*Hypothetical data inferred from structural analogs.
Research Implications
- Synthetic Utility: The Boc group in the target compound enables its use as a stable intermediate in peptide synthesis, contrasting with unprotected acids like 3-(2-methoxyphenyl)propanoic acid, which may require additional handling precautions.
- Bioactivity Potential: The 2,6-dimethylphenyl group’s lipophilicity could enhance membrane permeability in drug design compared to methoxy-substituted analogs, though this requires experimental validation.
- Thermal Stability : Higher melting points in the target compound suggest greater thermal resilience, advantageous for storage and industrial applications.
Biological Activity
3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-(tert-butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine, is an amino acid derivative with significant biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H24N2O5
- Molecular Weight : 336.38 g/mol
- CAS Number : 623950-02-7
The structure of this compound features a dimethylphenyl group attached to a propanoic acid backbone, which is further modified by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This configuration contributes to its solubility and reactivity profile in biological systems.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for cancer cell metabolism. For instance, it affects the activity of proteasomes, which play a key role in protein degradation and regulation of cellular processes. This inhibition can lead to an accumulation of pro-apoptotic factors within cancer cells, enhancing their susceptibility to programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in various models of inflammation, suggesting potential applications in treating inflammatory diseases.
Study 1: Antitumor Activity
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 5 | 85 | 10 |
| 10 | 65 | 25 |
| 15 | 40 | 50 |
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound led to a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6 in serum samples.
| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 8.5 | 250 | 300 |
| Compound (10 mg/kg) | 5.0 | 150 | 200 |
| Compound (20 mg/kg) | 3.5 | 100 | 120 |
Q & A
Q. What are the optimal synthetic strategies for introducing the tert-butoxycarbonylamino (Boc) group in the synthesis of this compound?
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or triethylamine). For sterically hindered substrates like 3-(2,6-dimethylphenyl)propanoic acid derivatives, prolonged reaction times or elevated temperatures may improve coupling efficiency. Post-synthesis, the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the aromatic methyl groups. Structural analogs, such as 3-{[(Benzyloxy)carbonyl]amino}propanoic acid derivatives, highlight the importance of protecting group compatibility in multi-step syntheses .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
A combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS) is critical for structural validation. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) or chiral chromatography (if stereoisomers are present) is recommended. PubChem-derived data for structurally related compounds, such as 3-(furan-2-yl)-3-sulfonylaminopropanoic acid, emphasize the utility of InChI key validation and spectral matching to resolve ambiguities .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
The compound’s solubility is likely pH-dependent due to the carboxylic acid moiety. Polar aprotic solvents (e.g., DMSO, DMF) or buffered aqueous solutions (pH >5) are suitable for dissolution. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure should be conducted to optimize storage conditions. Safety data for analogs, such as 2-(2-methoxyphenyl)-2-methylpropanoic acid, recommend inert atmospheres (N₂) for long-term storage to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental persistence and transformation products of this compound?
Adopt methodologies from long-term environmental studies like Project INCHEMBIOL , which combines laboratory and field analyses. Key steps include:
- Laboratory assays : Measure hydrolysis/photolysis rates under controlled pH, UV light, and temperature.
- Biotic transformation : Use microbial consortia or enzyme extracts to identify metabolic pathways.
- Environmental modeling : Apply fugacity models to predict partitioning into soil/water systems based on logP and pKa values .
Q. What in vitro methodologies are suitable for assessing the biological activity and mechanism of action of this compound?
- Receptor-binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with target proteins (e.g., enzymes or transporters).
- Cell-based assays : Evaluate cytotoxicity (via MTT assay) and metabolic activity (e.g., luciferase reporters) in relevant cell lines.
- Molecular docking : Computational modeling (AutoDock Vina, Schrödinger Suite) can predict binding affinities to guide experimental validation. Structural insights from amino acid derivatives, such as 2-amino-3-[trifluoroethoxy]pyrimidinylpropanoic acid, demonstrate the importance of steric and electronic effects in activity .
Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural characterization?
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemAxon software).
- Isotopic labeling : Use ¹³C-labeled precursors to confirm assignment of ambiguous peaks in complex spectra.
- Advanced techniques : Employ tandem MS (MS/MS) or ion mobility spectrometry to differentiate isobaric fragments. PubChem’s spectral libraries for compounds like 3-(2-allylphenyl)propanoic acid provide benchmarks for troubleshooting .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds.
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan or R) to identify outliers or confounding factors. For example, synthesis impurities in Boc-protected analogs (e.g., 2-(4-formylphenyl)propanoic acid) may skew bioactivity results, necessitating rigorous purity checks .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
